N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Mechanism of Action
The compound also contains a 2,4-dioxopentan-3-ylthio group, which might contribute to its reactivity and biological activity. The presence of sulfur in the molecule could potentially allow for specific interactions with different target receptors .
The compound’s mode of action would depend on its specific targets. It might interact with these targets to alter their function, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific targets and the compound’s chemical properties .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its chemical properties. Factors such as its solubility, stability, and reactivity could influence its bioavailability and its ability to reach its targets .
The compound’s action could also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could affect its stability, reactivity, and interactions with its targets .
Properties
IUPAC Name |
N-[2-[6-(2,4-dioxopentan-3-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-12(26)19(13(2)27)30-18-9-8-16-22-23-17(25(16)24-18)10-11-21-20(28)14-4-6-15(29-3)7-5-14/h4-9,19H,10-11H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXQFCROIDEYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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